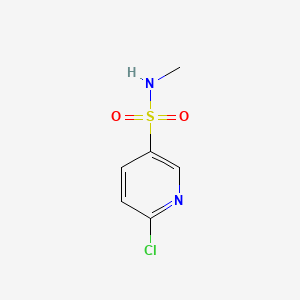

6-chloro-N-methylpyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCPRMUFYAAJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52480-30-5 | |

| Record name | 6-chloro-N-methylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro N Methylpyridine 3 Sulfonamide and Analogous Derivatives

Classical and Modern Amidation Reactions

Amidation reactions represent a fundamental approach to the synthesis of sulfonamides. This section explores both direct and catalyst-free methods for the formation of the sulfonamide bond.

Direct Synthesis from Pyridine (B92270) Sulfonyl Chlorides and Methylamine (B109427) Derivatives

The most traditional and straightforward method for the synthesis of 6-chloro-N-methylpyridine-3-sulfonamide involves the reaction of a pyridine sulfonyl chloride with a methylamine derivative. cbijournal.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The process typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct. eurjchem.com Pyridine is often used as both the solvent and the base in such reactions. cbijournal.com

The general reaction is as follows:

Cl-C₅H₃N-SO₂Cl + CH₃NH₂ → Cl-C₅H₃N-SO₂NHCH₃ + HCl

Researchers have reported high yields for this type of reaction under mild conditions, often at temperatures ranging from 0 to 25 °C. cbijournal.com The use of a polymer-supported pyridine as a base in dichloromethane has also been shown to be effective, affording high yields of the desired sulfonamide. cbijournal.com

Table 1: Examples of Direct Sulfonamide Synthesis

| Reactants | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Aryl Primary Amine and Aryl Sulfonyl Chloride | Pyridine | Not specified | Up to 100% | cbijournal.com |

| 2-aminopyridine and benzenesulfonyl chloride | Pyridine | Not specified | 63% | cbijournal.com |

Catalyst-Free Synthetic Approaches

While the term "catalyst-free" can be nuanced, the direct reaction between a sulfonyl chloride and an amine is often performed without a specific catalyst to accelerate the bond formation itself. The primary role of the base, such as pyridine or triethylamine (B128534), is to act as an acid scavenger. eurjchem.com The inherent reactivity of the sulfonyl chloride electrophile and the amine nucleophile is typically sufficient for the reaction to proceed, especially with unhindered and reactive partners.

Recent advancements in synthetic methodology have explored one-pot procedures that generate the sulfonyl chloride in situ followed by amination, which can be considered a streamlined, catalyst-free amidation step. nih.gov For instance, aryl carboxylic acids can be converted to their corresponding sulfonyl chlorides and then reacted with an amine in the same reaction vessel. nih.gov This approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including pyridine derivatives. These methods offer powerful tools for forming carbon-nitrogen and carbon-carbon bonds, enabling the construction of a wide array of sulfonamide analogs.

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. acsgcipr.orgwikipedia.org This reaction allows for the coupling of aryl halides or triflates with amines, including the formation of N-aryl sulfonamides. acs.org The versatility of this method allows for the synthesis of a broad range of sulfonamide derivatives with high functional group tolerance. rsc.orgacs.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu

Table 2: Key Features of Palladium-Catalyzed C-N Bond Formation

| Reaction | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with phosphine ligands | Broad substrate scope, high functional group tolerance, mild reaction conditions | acsgcipr.orgwikipedia.org |

Copper-Catalyzed Sulfonamidation Routes

Copper-catalyzed reactions provide a classical and increasingly refined alternative to palladium for the formation of C-N bonds in sulfonamides. The Ullmann condensation, a traditional copper-promoted reaction, involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient copper-catalyzed sulfonamidation protocols. nih.gov

Contemporary copper-catalyzed methods often utilize soluble copper salts and various ligands to facilitate the coupling. nih.gov These reactions can be used for the direct N-arylation of sulfonamides with aryl halides. researchgate.net Furthermore, three-component copper-catalyzed reactions have been developed, which can directly synthesize sulfonamides from aryl boronic acids, amines, and a sulfur dioxide source, showcasing the evolution of this methodology. nih.gov

Suzuki Coupling Methodologies for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, which is invaluable for the functionalization of pyridine rings. nih.govcore.ac.uk This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. In the context of synthesizing analogs of this compound, the Suzuki coupling can be employed to introduce a wide variety of substituents onto the pyridine ring.

For instance, a bromo- or chloro-substituted pyridine derivative can be coupled with various aryl or heteroaryl boronic acids to generate a library of functionalized pyridine compounds. mdpi.comresearchgate.net The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

Table 3: Overview of Suzuki Coupling for Pyridine Functionalization

| Reaction | Typical Reactants | Catalyst | Key Applications | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine and Aryl/Heteroaryl Boronic Acid | Palladium(0) complexes | Synthesis of biaryl and heterobiaryl systems, functionalization of pyridine rings | nih.govcore.ac.uk |

Ruthenium-Catalyzed Arylation Processes

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of pyridine rings, offering a direct and atom-economical approach to forming C-C bonds. These methods are particularly relevant for synthesizing derivatives of this compound by introducing aryl groups at specific positions on the pyridine core. The versatility of this methodology is demonstrated by its application to a range of nitrogen-containing heteroarenes, including pyridines, quinolines, and pyrazoles. nih.govnih.gov

The success of these reactions often relies on the use of a directing group on the arene, which positions the ruthenium catalyst in proximity to the target C-H bond for activation. nih.gov For pyridine-containing substrates, the pyridine nitrogen itself can serve as the directing group, facilitating arylation at the C-2 or C-6 positions. nih.govrsc.org The choice of ruthenium precursor, ligands, and reaction conditions is critical for achieving high efficiency and selectivity.

Recent advancements have focused on developing more sustainable and milder reaction conditions. For instance, the use of arene-ligand-free mono-cyclometalated ruthenium catalysts has enabled C-H arylation to proceed at significantly lower temperatures, even ambient temperature in some cases, which is a substantial improvement over traditional methods that required high heat. nih.gov These modern catalysts have shown compatibility with a wide array of aryl halides (iodides, bromides, and triflates) and various functional groups. acs.orgnih.gov Furthermore, these reactions have been successfully performed in greener solvents like acetone and dimethyl carbonate (DMC), enhancing the environmental profile of the synthesis. nih.gov

Below is a table summarizing representative Ruthenium-catalyzed arylation systems applicable to pyridine and related N-heterocycles.

| Ruthenium Catalyst Precursor | Ligand/Additive | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Tricyclohexylphosphine or di-tert-butylbipyridine | Aryl Carboxylic Acids | Catalyzes arylation with diverse aryl halides, including heteroaryl substrates. acs.orgnih.gov | acs.org, nih.gov |

| Mono-cyclometalated Ru(II) complexes (e.g., RuBnN) | None required | 2-Phenylpyridine and other N-heterocycles | Operates at mild temperatures (35-70 °C); compatible with green solvents (acetone, DMC); allows for low catalyst loading. nih.gov | nih.gov |

| [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] | KOAc | 2-Phenylpyridine | Effective for direct arylation with (hetero)aryl chlorides in water as a non-toxic medium. mdpi.com | mdpi.com |

| [Ru(p-cymene)I₂]₂ | AgSbF₆ / Ag₂CO₃ | N-pyrimidylindoles | Pyrimidine-directed C-2 arylation of indoles. researchgate.net | researchgate.net |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Intermediates and Pathways

The mechanism of ruthenium-catalyzed C-H arylation directed by a nitrogen atom (such as in pyridine) has been a subject of detailed investigation. A consensus is forming that challenges earlier proposals of a simple oxidative addition at a mono-cyclometalated species. st-andrews.ac.uk The currently accepted pathway involves several key steps:

Catalyst Pre-activation : For common precursors like [Ru(p-cymene)Cl₂]₂, the p-cymene ligand must first be removed. st-andrews.ac.uk

Formation of a Mono-cyclometalated Intermediate : The directing group of the substrate (e.g., the pyridine nitrogen) coordinates to the ruthenium center, followed by a C-H activation step to form a mono-cyclometalated Ru(II) species. st-andrews.ac.uk

Formation of a Bis-cyclometalated Intermediate : A crucial finding is that a second molecule of the substrate undergoes cyclometalation, leading to the formation of a key bis-cyclometalated Ru(II) intermediate. This species is considered the active state of the catalyst that reacts with the aryl halide, rather than the mono-cyclometalated form. nih.govst-andrews.ac.uk

Reaction with Aryl Halide and Reductive Elimination : The bis-cyclometalated complex then reacts with the aryl halide, leading to the formation of the new C-C bond and regeneration of a catalytically active species.

For the synthesis of the sulfonamide portion of the molecule, classical pathways involve the reaction of a sulfonyl chloride with an amine. nih.gov The formation of the sulfonyl chloride intermediate can be achieved via oxidative chlorination of corresponding thiols or disulfides. rsc.orgresearchgate.net Mechanistically, this involves the generation of an electrophilic chlorine species that reacts with the sulfur atom, followed by oxidation to the sulfonyl chloride state, which is then susceptible to nucleophilic attack by an amine.

Role of Reagents and Catalysts in Reaction Selectivity and Efficiency

The regioselectivity of C-H functionalization on a pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically favors reactions at the C-2, C-4, and C-6 positions. rsc.orgnih.gov However, strategic use of catalysts and reagents can override these intrinsic preferences to achieve desired outcomes.

Catalyst and Ligand Effects : In ruthenium-catalyzed arylations, the ligand environment is critical. For instance, adding ligands like tricyclohexylphosphine or di-tert-butylbipyridine was found to be essential for the step involving reaction with the aryl electrophile, though not for the initial C-H activation. acs.orgnih.gov The development of arene-free ruthenium catalysts has proven to be a major advance, as the presence of ligands like p-cymene can inhibit the formation of the necessary bis-cyclometalated intermediate, thus reducing catalytic activity. nih.gov

Cooperative Catalysis : Cooperative bimetallic systems have been developed to achieve otherwise difficult selectivities. A notable example is the Ni-Al cooperative catalysis for the C-4 selective alkenylation of pyridines. cell.com In this system, a Lewis acid (organoaluminum) coordinates to the pyridine nitrogen. This coordination serves two purposes: it electronically modifies the ring and, crucially, provides steric bulk that blocks the C-2 and C-6 positions. This forces the nickel catalyst to selectively activate the C-4 position. cell.com This strategy exemplifies how reagents can be used to control selectivity by masking reactive sites.

Directing Groups : The use of directing groups is a cornerstone of selective C-H activation. While the pyridine nitrogen itself can direct functionalization to the C-2 position, installing other directing groups can steer the reaction to different locations. Carboxylate groups, for example, have been used to direct Ru-catalyzed C-H arylation to the ortho position. acs.orgnih.gov The strength and nature of the directing group are paramount in determining the efficiency and site of the reaction.

The following table highlights the role of different catalytic systems in controlling reaction selectivity on the pyridine ring.

| Catalytic System | Key Reagent/Feature | Achieved Selectivity | Mechanistic Role | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Pyridine Nitrogen Directing Group | C-2 / C-6 | The nitrogen lone pair coordinates to the metal, directing C-H activation at the adjacent ortho position. nih.govrsc.org | rsc.org, nih.gov |

| Nickel(0) / Aluminum Lewis Acid | Organoaluminum (e.g., AlMe₃) | C-4 (para) | The Lewis acid coordinates to the pyridine nitrogen, sterically blocking the C-2 and C-6 positions and directing the Ni catalyst to the remote C-4 position. cell.com | cell.com |

| Palladium(II) | Electrophilic Palladation | C-3 (meta) | An electrophilic palladation process can favor functionalization at the C-3 position, though it may require a large excess of the pyridine substrate. nih.gov | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives and sulfonamides to minimize environmental impact. ijarsct.co.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Green Solvents and Solvent-Free Reactions : A major focus has been the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Water, ethanol, and deep eutectic solvents (DESs) have been successfully employed for the synthesis of sulfonamides and pyridine derivatives. mdpi.comresearchgate.netresearchgate.net Ruthenium-catalyzed direct arylation of 2-phenylpyridine has been effectively carried out in water. mdpi.com An even greener approach is the elimination of solvents altogether. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solvent-free route for synthesizing sulfonamides efficiently. rsc.org

Energy Efficiency : Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly accelerate reactions, leading to shorter reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the one-pot, multi-component synthesis of novel pyridine derivatives. nih.gov

Atom Economy and Catalysis : Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste. The development of reusable catalysts further enhances sustainability. For example, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols. acs.org The magnetic properties of the catalyst allow for its easy separation from the reaction mixture and subsequent reuse, aligning with the principles of a circular economy. acs.org Multi-component, one-pot reactions are another strategy to improve atom economy and process efficiency, as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent use. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 6 Chloro N Methylpyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data for 6-chloro-N-methylpyridine-3-sulfonamide, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons on the pyridine (B92270) ring and the N-methyl group, are not available in the searched sources. Such data would be crucial for confirming the substitution pattern of the pyridine ring and the connectivity of the N-methylsulfonamide group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR data, which would identify the chemical shifts of the distinct carbon environments within this compound, could not be found. This analysis would typically reveal signals for the carbon atoms of the pyridine ring, with their shifts influenced by the chloro and sulfonamide substituents, as well as a signal for the N-methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available in the reviewed literature. A detailed analysis would involve the assignment of characteristic absorption bands (in cm⁻¹) corresponding to the vibrational modes of the molecule, such as N-H stretching of the sulfonamide, asymmetric and symmetric stretching of the S=O bonds, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C/C=N ring vibrations.

Electronic Absorption Spectroscopy

This technique provides information on the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, were not found. This information would characterize the electronic transitions, likely π → π* and n → π* transitions associated with the substituted pyridine ring.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique for the precise determination of the molecular formula of a compound. mdpi.commdpi.com By measuring the mass-to-charge ratio (m/z) with high accuracy, it allows for the calculation of the elemental composition. For this compound, with a chemical formula of C₆H₇ClN₂O₂S, HRMS-ESI would be used to confirm its molecular identity by comparing the experimentally measured exact mass with the theoretically calculated mass. achemblock.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

| Parameter | Information |

|---|---|

| Molecular Formula | C₆H₇ClN₂O₂S achemblock.com |

| Calculated Exact Mass ([M+H]⁺) | 207.0000 |

| Expected Ion | [M+H]⁺ (Protonated Molecule) |

| Typical Mass Accuracy | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This technique is invaluable for verifying the identity and assessing the purity of synthesized this compound. mdpi.comfrontiersin.org The compound is first passed through an HPLC column to separate it from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, which provides mass data for the separated components. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for confirmation. frontiersin.org

| Parameter | Typical Conditions |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) frontiersin.org |

| Column | Reversed-phase C18 mdpi.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) mdpi.com |

| Analysis Mode | Full Scan and/or MS/MS Product Ion Scan |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is considered the definitive method for determining the absolute structure of a molecule. For a compound like this compound, this analysis would reveal the precise spatial arrangement of the pyridine ring relative to the sulfonamide group. In a structurally similar analog, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, single-crystal X-ray analysis determined a dihedral angle of approximately 80.2° between the pyridine and sulfonamide moieties and a crucial S–N bond length of 1.632 Å. This type of data is vital for understanding the molecule's conformation and how it packs in the solid state, which is often influenced by hydrogen-bonding networks involving the sulfonamide group.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 2 or 4 |

| Key Bond Lengths (e.g., S-N) | ~1.63 Å |

| Key Dihedral Angles | e.g., Angle between rings |

| Hydrogen Bonding | Identified intermolecular interactions (e.g., N-H···O) |

Powder X-ray Diffraction (XRD) for Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. For this compound, PXRD is employed to confirm the phase identity of a bulk sample, assess its crystalline purity, and identify potential polymorphic forms. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline phase and can be used as a fingerprint for identification and quality control.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| e.g., 10.5 | e.g., 8.42 | e.g., 100 |

| e.g., 15.2 | e.g., 5.82 | e.g., 45 |

| e.g., 21.1 | e.g., 4.21 | e.g., 80 |

| e.g., 25.8 | e.g., 3.45 | e.g., 65 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. mdpi.com These methods are critical for determining the thermal stability, melting point, and decomposition profile of this compound.

Commonly used techniques include Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com TGA can identify the onset temperature of thermal decomposition and quantify mass loss during the process. mdpi.com DSC is used to determine the melting point, heat of fusion, and to detect phase transitions, such as those between different polymorphic forms. mdpi.com

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal stability, decomposition temperatures, presence of volatiles mdpi.com |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, purity, heat of fusion, glass transitions, polymorphism mdpi.com |

Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis and differential thermal analysis are crucial techniques for evaluating the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability. DTA measures the temperature difference between a sample and an inert reference, indicating exothermic or endothermic transitions such as melting, crystallization, and decomposition.

For a compound like this compound, a TGA curve would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a distinct drop in mass would signify the onset of thermal decomposition. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The analysis would typically be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

A corresponding DTA curve would be expected to show an endothermic peak corresponding to the melting point of the compound. At higher temperatures, exothermic peaks would likely be observed, corresponding to the energy released during the decomposition of the molecule. The combination of TGA and DTA data provides a comprehensive thermal profile of the compound.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Expected Observation |

| Thermogravimetry (TG) | |

| Onset of Decomposition | Expected to be a single-step or multi-step decomposition at elevated temperatures. |

| Residue at 800 °C | A certain percentage of non-volatile residue might remain. |

| Differential Thermal Analysis (DTA) | |

| Melting Point | A sharp endothermic peak would indicate the melting point. |

| Decomposition | One or more exothermic peaks corresponding to the decomposition stages observed in TGA. |

Methodologies for Purity and Structural Integrity Validation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds and other chemical substances. A validated HPLC method provides a reliable means to separate the main compound from any impurities or degradation products.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation would be monitored using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. This involves analyzing parameters such as the retention time of the main peak, the resolution between the main peak and any impurity peaks, and the linearity of the detector response to different concentrations of the compound.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with a modifier like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 3: Representative HPLC Validation Data

| Validation Parameter | Illustrative Result |

| Retention Time | A consistent retention time for the main peak under specified conditions. |

| Linearity (r²) | > 0.999 over a defined concentration range. |

| Accuracy (% Recovery) | Typically between 98% and 102%. |

| Precision (% RSD) | < 2% for replicate injections. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Computational and Theoretical Investigations of 6 Chloro N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "6-chloro-N-methylpyridine-3-sulfonamide". These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state.

The electronic structure of the molecule is also elucidated through DFT. This includes the distribution of electron density, which is crucial for identifying regions of the molecule that are electron-rich or electron-poor. Such information is vital for predicting the molecule's reactivity towards other chemical species. The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds.

Table 1: Theoretical Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| S-N | 1.63 | C-S-N: 107.5 | C-C-S-N: -65.2 |

| S=O | 1.43 | O=S=O: 120.1 | O=S-N-C: 58.9 |

| C-S | 1.77 | C-N-S: 118.3 | - |

| N-C(methyl) | 1.47 | - | - |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds calculated using DFT methods. Specific experimental or calculated values for this compound were not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand how "this compound" interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic transition energies and oscillator strengths. These calculations can predict the molecule's UV-Visible absorption spectrum.

The analysis of electronic excitations reveals the nature of the transitions, for instance, whether they are localized on the pyridine (B92270) ring or involve charge transfer between the sulfonamide group and the aromatic ring. This information is critical for applications in materials science and photochemistry. For related pyridine derivatives, TD-DFT has been successfully used to assign the observed electronic transitions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For "this compound," the HOMO is typically localized on the sulfonamide and the pyridine ring, while the LUMO is often distributed over the chloropyridine moiety. This distribution helps in predicting the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: These values are illustrative and represent typical ranges observed for similar aromatic sulfonamides in computational studies. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of "this compound," exploring its conformational flexibility and behavior over time.

Conformational Analysis and Rotamer Studies

The presence of single bonds in "this compound," particularly around the sulfonamide group, allows for rotational freedom, leading to different spatial arrangements known as conformations or rotamers. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of "this compound" over time. By simulating the atomic motions based on classical mechanics, MD can reveal the flexibility of the molecule and the transitions between different conformational states.

These simulations can provide a detailed picture of how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. The resulting trajectories can be analyzed to understand the dominant conformations and the dynamic interplay of different parts of the molecule. For sulfonamides, MD simulations have been used to study their interactions with enzymes, providing insights into their binding modes and mechanisms of action. peerj.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as this compound, and a specific protein target. The insights gained from these studies can elucidate potential mechanisms of action and guide the development of more potent and selective therapeutic agents.

For sulfonamide derivatives, a common target for molecular docking studies is the family of carbonic anhydrase (CA) enzymes. mdpi.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Docking studies of pyridine-3-sulfonamides into the active sites of human carbonic anhydrase isozymes (hCA) have revealed key interactions. mdpi.com The sulfonamide group typically coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, while the pyridine ring and its substituents form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.comresearchgate.net

In the case of this compound, the sulfonamide moiety is expected to be the primary binding anchor to the Zn²⁺ ion. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, while the methyl group and the chloro-substituted pyridine ring can engage in van der Waals and hydrophobic interactions within the active site pocket. researchgate.net These interactions collectively determine the binding energy, which is a quantitative measure of the ligand's affinity for the target. Lower binding energy values typically indicate a more stable ligand-protein complex. imist.ma

| Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | -7.0 to -9.0 | Zinc coordination, H-bonding, Hydrophobic |

| Dihydropteroate Synthase (DHPS) | Arg63, Ser219, Arg220 | -8.0 to -8.5 | H-bonding, Hydrophobic |

| PI3Kα | Val851, Ser774, Lys802 | -8.0 to -9.5 | H-bonding, Pi-Alkyl |

Note: The data in this table is hypothetical and extrapolated from studies on structurally similar sulfonamide compounds for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a widely used method for calculating the vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra of molecules like this compound. researchgate.netnih.gov

Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov The output provides theoretical vibrational frequencies and NMR chemical shifts. The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

For this compound, key vibrational modes would include the N-H stretch, S=O symmetric and asymmetric stretches, C-N and C-S stretches, and vibrations associated with the pyridine ring. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to predict the resonance of each unique proton and carbon atom in the molecule, providing a theoretical spectrum that can be compared against experimental findings. nih.gov

| Parameter | Predicted Value (DFT/B3LYP) | Description |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | ~3350 cm⁻¹ | Stretching vibration of the sulfonamide N-H bond. |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | Stretching of C-H bonds on the methyl group. |

| S=O Asymmetric Stretch | ~1350 cm⁻¹ | Asymmetric stretching of the sulfonyl group. |

| S=O Symmetric Stretch | ~1160 cm⁻¹ | Symmetric stretching of the sulfonyl group. |

| C-Cl Stretch | ~700 cm⁻¹ | Stretching of the carbon-chlorine bond. |

| NMR Chemical Shifts (ppm) | ||

| ¹H (N-H) | ~10.2 ppm | Proton attached to the sulfonamide nitrogen. |

| ¹H (Pyridine Ring) | 7.6 - 8.8 ppm | Protons on the pyridine ring. |

| ¹H (N-CH₃) | ~2.5 ppm | Protons of the N-methyl group. |

| ¹³C (Pyridine Ring) | 120 - 155 ppm | Carbon atoms within the pyridine ring. |

| ¹³C (N-CH₃) | ~30 ppm | Carbon of the N-methyl group. |

Note: These values are theoretical predictions based on DFT calculations for similar molecular structures and serve as estimates. nih.gov

In Silico Prediction of Molecular Properties and Theoretical Descriptors

In silico methods are crucial for predicting the physicochemical and pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help in assessing the "drug-likeness" of a molecule early in the discovery process. biotechnologia-journal.org For this compound, various molecular properties and theoretical descriptors can be calculated using computational software and web servers. biotechnologia-journal.org

Properties such as the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are used to evaluate Lipinski's "rule of five," which helps predict oral bioavailability. biotechnologia-journal.org

Furthermore, quantum chemical calculations can provide theoretical descriptors that offer insights into the molecule's electronic structure and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. chemrxiv.org

| Property / Descriptor | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C₆H₇ClN₂O₂S | Basic molecular composition. |

| Molecular Weight | 206.65 g/mol | Conforms to Lipinski's rule (< 500 Da). |

| XlogP | 0.8 | Measures lipophilicity; affects absorption and distribution. uni.lu |

| Topological Polar Surface Area (TPSA) | 68.2 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms. |

| Theoretical Descriptors | ||

| HOMO Energy | ~ -6.9 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical stability and reactivity. researchgate.net |

| Dipole Moment | ~ 5.5 D | Measures the overall polarity of the molecule. |

Note: Values are derived from computational prediction tools and quantum chemical calculations for the specified compound or structurally similar molecules. researchgate.netuni.lu

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net Organic molecules with π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. mdpi.com The structure of this compound, featuring a π-deficient pyridine ring (acceptor) and a sulfonamide group (which can act as part of a donor-acceptor system), suggests potential for NLO activity.

The NLO response of a molecule can be quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net These properties can be computationally investigated using DFT methods. researchgate.net A high β value is indicative of a strong NLO response. The calculations often involve optimizing the molecular geometry and then computing the NLO properties in the presence of an external electric field. nih.gov

The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key factor governing the NLO response. researchgate.net For this compound, the sulfonamide group and the pyridine ring system facilitate this charge transfer. The magnitude of the dipole moment, polarizability, and hyperpolarizability are compared with standard NLO materials like urea (B33335) to assess its potential. researchgate.netresearchgate.net

| NLO Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | µ | ~2.18 x 10⁻¹⁸ esu cm (5.5 Debye) | Indicates charge asymmetry, essential for second-order NLO effects. |

| Mean Polarizability | ⟨α⟩ | ~80 - 100 a.u. | Measures the molecule's response to an electric field. |

| First-Order Hyperpolarizability | β_tot | ~400 - 600 a.u. | Quantifies the second-order NLO response. A higher value is desirable. |

Note: The values are theoretical estimates based on DFT calculations performed on analogous molecules. researchgate.net 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Chemical Reactivity and Derivatization Strategies of 6 Chloro N Methylpyridine 3 Sulfonamide

Transformations of the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NHCH₃) is a key functional group that can undergo various transformations, providing pathways to novel compounds with potentially altered biological or physicochemical properties.

Oxidation to Sulfonic Acid Derivatives

While direct oxidation of N-alkyl sulfonamides to sulfonic acids is not a commonly reported transformation under standard laboratory conditions, analogous conversions of related sulfur-containing compounds have been studied. For instance, the oxidation of sulfones to sulfonic acids has been observed to occur spontaneously in microdroplets, suggesting that unconventional reaction environments might facilitate such transformations. nsf.gov This reaction is particularly effective for aromatic sulfones bearing strong electron-donating groups. nsf.gov The proposed mechanism involves the water radical cation as the oxidant. nsf.gov

Further research into oxidative processes for N-alkyl pyridinesulfonamides is necessary to establish reliable synthetic protocols. The development of such methods would provide a direct route to pyridine (B92270) sulfonic acid derivatives from readily available sulfonamides.

Reduction to Amine Derivatives

The reduction of sulfonamides to their corresponding amines is a synthetically useful transformation. While specific studies on 6-chloro-N-methylpyridine-3-sulfonamide are not extensively documented, general methods for the reduction of amides and related compounds can be applied. Powerful reducing agents like lithium aluminum hydride (LAH) are known to reduce amides to amines. nih.govorganic-chemistry.org Another versatile system for the synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles with a sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system. researchgate.net This method is effective for a wide range of substrates, including those derived from primary and secondary amines. researchgate.net

Reductive amination, a process that involves the conversion of a carbonyl group to an amine, is a widely used method in organic synthesis. researchgate.netuoanbar.edu.iq Various reducing agents, including sodium borohydride in the presence of an acid catalyst, can be employed for this transformation. uoanbar.edu.iq Although not a direct reduction of the sulfonamide, these methods highlight the general strategies available for the synthesis of amines from related functional groups.

Reactivity of the Chlorine Atom on the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a key site for derivatization through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution Reactions

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing sulfonamide group at the 3-position. As a result, the chlorine atom at the 6-position is readily displaced by a variety of nucleophiles.

Studies on related 2-chloropyridine (B119429) derivatives have shown that they are metabolized to the corresponding glutathione (B108866) conjugates through the displacement of the chlorine atom. rsc.org The rate of this substitution is influenced by the electronic properties and the position of other substituents on the pyridine ring. rsc.org In general, pyridine is highly reactive towards nucleophiles, with positions 2 and 4 being the most susceptible to attack due to their lower electron density.

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Potential Yield |

| Ammonia | NH₃, heat | 6-Amino-N-methylpyridine-3-sulfonamide | Moderate to Good |

| Primary Amine (R-NH₂) | R-NH₂, base, solvent | 6-(Alkylamino)-N-methylpyridine-3-sulfonamide | Good |

| Secondary Amine (R₂NH) | R₂NH, base, solvent | 6-(Dialkylamino)-N-methylpyridine-3-sulfonamide | Good to Excellent |

| Alcohol (R-OH) | NaOR, solvent | 6-Alkoxy-N-methylpyridine-3-sulfonamide | Moderate to Good |

| Thiol (R-SH) | NaSR, solvent | 6-(Alkylthio)-N-methylpyridine-3-sulfonamide | Good |

Reactions Involving the Pyridine Nitrogen and Ring System

The pyridine nitrogen and the aromatic ring system can also participate in chemical transformations, although the electron-deficient nature of the ring limits the scope of certain reactions.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the electronegative nitrogen atom. This deactivation is further intensified in this compound by the presence of two electron-withdrawing groups: the chlorine atom and the sulfonamide group.

Theoretical studies on the nitration of pyridine and pyridine-N-oxide with the nitronium ion (NO₂⁺) have shown that these reactions can proceed through a stepwise polar mechanism. However, under the strongly acidic conditions typically required for nitration, pyridine exists in its protonated form, which is highly deactivated towards electrophilic attack. Consequently, direct electrophilic aromatic substitution on this compound is expected to be very difficult and would likely require harsh reaction conditions, if it is achievable at all. Any potential substitution would be predicted to occur at the positions least deactivated by the electron-withdrawing groups.

Targeted Derivatization for Analytical Enhancement of this compound

Strategies for Ionization Enhancement in Mass Spectrometry

The inherent chemical structure of this compound, featuring a pyridine ring, a sulfonamide linkage, and a chlorine atom, influences its ionization efficiency in mass spectrometry. While direct analysis is possible, derivatization can significantly improve signal intensity, especially in complex matrices where ion suppression may occur. nih.gov

One potential strategy for enhancing the ionization of this compound is to introduce a permanently charged moiety or a group that is more readily ionizable than the parent molecule. For instance, derivatization of the sulfonamide nitrogen could be explored. Although the N-methyl group is already present, reagents that introduce a quaternary ammonium (B1175870) group would create a permanently positively charged derivative, which is expected to show a strong response in positive ion electrospray ionization mass spectrometry (ESI-MS).

Another approach could involve modification of the pyridine ring. The pyridine nitrogen has a lone pair of electrons and can be alkylated to form a positively charged pyridinium (B92312) salt. This would provide a fixed positive charge, enhancing detection in positive ion mode.

Furthermore, the fragmentation behavior of aromatic sulfonamides in ESI-MS has been studied, and it is noted that electron-withdrawing groups, such as the chlorine atom on the pyridine ring, can influence fragmentation pathways, potentially through the elimination of sulfur dioxide (SO2). nih.gov Understanding these fragmentation patterns is essential for developing sensitive and specific multiple reaction monitoring (MRM) methods in tandem mass spectrometry. Derivatization could be employed to alter these fragmentation pathways to produce more specific or intense product ions, thereby improving the signal-to-noise ratio.

It is important to note that while these are general strategies for enhancing ionization in mass spectrometry, specific studies on the derivatization of this compound for this purpose are not extensively documented in the public domain. Therefore, the selection of a derivatization strategy would require empirical investigation to determine its effectiveness for this particular compound.

Specific Derivatization Reagents for Chemical Analysis

The selection of a derivatization reagent for this compound would depend on the analytical technique being employed and the functional group being targeted. Based on the structure of the molecule, several classes of reagents could be considered.

For targeting the sulfonamide group, reagents that react with the N-H bond of a primary or secondary sulfonamide are often used. However, in this compound, the sulfonamide nitrogen is secondary (N-methylated). Reagents that could potentially react at this site, perhaps after a deprotonation step, include alkylating agents to introduce a larger alkyl group or a functionalized tag.

A notable class of derivatizing agents for compounds with a pyridine-sulfonyl moiety is the sulfonyl chlorides themselves, such as pyridine-3-sulfonyl chloride. sigmaaldrich.comnih.gov While this is typically used to derivatize other molecules, the reactivity of this functional group is well-established. nih.govnih.gov In the context of derivatizing this compound, one might explore reactions that target other parts of the molecule.

Given the presence of the pyridine ring, reagents that undergo reactions with pyridines could be employed. For instance, reagents that lead to the formation of fluorescent or UV-active derivatives could be beneficial for chromatographic detection.

The following table summarizes potential derivatization reagents and their target sites on the this compound molecule, based on general chemical reactivity. It is important to emphasize that the application and efficacy of these reagents for this specific compound would need to be experimentally validated.

| Derivatization Reagent Class | Target Functional Group/Site | Potential Analytical Enhancement |

| Quaternary Ammonium Alkyl Halides | Sulfonamide Nitrogen | Introduction of a permanent positive charge for enhanced ESI-MS (+) sensitivity. |

| Alkylating Agents (e.g., Methyl Iodide) | Pyridine Nitrogen | Formation of a pyridinium salt for enhanced ESI-MS (+) sensitivity. |

| Dansyl Chloride | Sulfonamide Nitrogen (if reactive) | Introduction of a fluorescent tag for fluorescence detection and potential MS enhancement. |

| Fluorescamine | Primary Amine (not present) | Illustrates a common strategy for sulfonamides with a primary amine. |

It is crucial to consider that derivatization reactions need to be optimized for reaction conditions such as solvent, temperature, and pH to ensure high yields and avoid the formation of unwanted byproducts. The stability of the resulting derivative is also a critical factor for the robustness of the analytical method.

Structure Activity Relationship Sar Principles and Methodologies Applied to Pyridine Sulfonamides

Methodological Approaches in SAR Studies

SAR investigations employ a range of strategic methodologies to rationally design and optimize lead compounds. These approaches are iterative, combining chemical synthesis with biological evaluation to build a comprehensive understanding of the pharmacophore—the essential molecular features responsible for a drug's activity.

Systematic substitution is a cornerstone of SAR studies, involving the methodical replacement of specific atoms or functional groups on a lead molecule to probe their importance for biological activity. nih.gov For a scaffold like 6-chloro-N-methylpyridine-3-sulfonamide, this approach would involve creating a series of analogs where the chloro group, the N-methyl group, and various positions on the pyridine (B92270) ring are altered.

The electron-withdrawing sulfonamide group can activate the pyridine ring, making the 6-chloro group susceptible to nucleophilic aromatic substitution. Replacing the chlorine atom with other halogens (e.g., F, Br) or with bioisosteric groups can modulate the compound's lipophilicity, electronic profile, and steric properties, thereby influencing its interaction with a biological target. Previous SAR studies on related benzazepine scaffolds have shown that a 6-chloro group can enhance affinity for certain receptors. mdpi.com

Similarly, modifications to the N-methyl group on the sulfonamide moiety are critical. Altering the size and nature of this alkyl group can impact the molecule's solubility and its ability to form hydrogen bonds, which are often crucial for binding to enzymes or receptors. researchgate.net The general SAR of sulfonamides indicates that substitutions on the sulfonamide nitrogen (N1 position) with heterocyclic aromatic nuclei can yield highly potent compounds. slideshare.net

The following table summarizes hypothetical SAR data based on the systematic modification of a pyridine sulfonamide core, illustrating how different substituents can influence biological activity.

| Scaffold | R1 (Position 6) | R2 (N-substituent) | Relative Activity | Rationale for Change in Activity |

| Pyridine-3-sulfonamide | -Cl | -CH₃ | Baseline | Reference compound (this compound) |

| Pyridine-3-sulfonamide | -F | -CH₃ | Increased | Fluorine can act as a hydrogen bond acceptor and may improve metabolic stability. |

| Pyridine-3-sulfonamide | -OCH₃ | -CH₃ | Decreased | The methoxy (B1213986) group is larger and more electron-donating than chlorine, potentially causing steric hindrance or unfavorable electronic interactions. |

| Pyridine-3-sulfonamide | -Cl | -H | Variable | Removal of the methyl group creates a secondary sulfonamide, altering hydrogen bonding potential and lipophilicity. |

| Pyridine-3-sulfonamide | -Cl | -CH₂CH₃ | Variable | Increasing alkyl chain length affects lipophilicity and may introduce steric clashes with the binding site. |

| Pyridine-3-sulfonamide | -Cl | -Cyclopropyl | Increased | A small, rigid ring can provide a better fit into a specific binding pocket and improve metabolic stability. |

Note: This table is illustrative and based on general SAR principles.

Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophoric units from different bioactive molecules into a single new molecule. mdpi.com The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a novel mechanism of action. mdpi.comrsc.org This approach has been successfully applied to pyridine-containing scaffolds to develop new therapeutic agents. mdpi.comnih.govmdpi.com

For the this compound scaffold, hybridization could involve linking it to another moiety known to interact with a specific biological target. For example, if targeting a particular kinase, the pyridine sulfonamide could be hybridized with a fragment known to bind in the ATP pocket of that kinase. nih.gov This strategy can lead to compounds with enhanced potency and selectivity compared to the parent molecules. mdpi.com The design of such hybrids often relies on computational modeling to predict favorable interactions and ensure proper alignment of the pharmacophoric elements within the target's binding site.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of a compound. Biological systems, such as enzymes and receptors, are inherently chiral and can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

The interaction between a small molecule and its biological target is a highly specific process of molecular recognition. nih.gov When a molecule is chiral, its enantiomers can exhibit significantly different pharmacological activities. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even produce undesirable off-target effects.

While this compound itself is not chiral, introducing a chiral center—for instance, by replacing the N-methyl group with a chiral substituent like a (S)- or (R)-sec-butyl group—would result in a pair of enantiomers. These enantiomers would likely display different biological activities due to diastereomeric interactions with a chiral biological target. The study of how supramolecular chirality can influence or even suppress molecular chirality in pyridine-based conjugates highlights the complexity and importance of these three-dimensional interactions. nih.govresearchgate.net Therefore, in the development of pyridine sulfonamide analogs, if a chiral center is introduced, it is essential to synthesize and test each enantiomer separately to fully characterize the SAR.

Impact of Substituents on Molecular Interactions and Electronic Properties

Substituents on an aromatic ring, such as the pyridine ring in this compound, have a profound impact on the molecule's electronic properties. These electronic effects, in turn, govern the strength and nature of the non-covalent interactions that the molecule can form with its biological target.

The distribution of electron density within a molecule is a key determinant of its reactivity and intermolecular interactions. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence can significantly alter the electronic landscape of the pyridine sulfonamide scaffold.

In this compound, the chlorine atom at the 6-position acts as an electron-withdrawing group through induction, while the sulfonamide group itself is strongly electron-withdrawing. These EWGs decrease the electron density of the pyridine ring, influencing its pKa and its ability to participate in interactions such as hydrogen bonding and π-stacking. The N-methyl group is a weak electron-donating group.

The electronic nature of substituents can directly affect the strength of cation-π interactions, which are crucial in many biological recognition processes. nih.gov Studies have shown that electron-donating substituents on an aromatic ring strengthen attractive cation-π interactions, whereas electron-withdrawing groups weaken them or can even lead to repulsive interactions. nih.gov Furthermore, the interplay between hydrogen bonding and π-π stacking can be influenced by the electronic properties of substituents on the aromatic rings of sulfonamide derivatives. rsc.org The presence of EDGs or EWGs can also modulate the redox properties and catalytic activity of related complexes. nih.govrsc.org

The following table demonstrates how different substituents on an aromatic ring can alter its electronic properties, which is a critical consideration in the rational design of pyridine sulfonamide analogs.

| Substituent (X) | Hammett Constant (σₚ) | Effect on Ring Electron Density | Expected Impact on Cation-π Interaction |

| -OCH₃ (Methoxy) | -0.27 | Electron Donating | Stronger Attraction |

| -CH₃ (Methyl) | -0.17 | Electron Donating | Stronger Attraction |

| -H (Hydrogen) | 0.00 | Neutral | Baseline |

| -Cl (Chloro) | 0.23 | Electron Withdrawing | Weaker Attraction |

| -CF₃ (Trifluoromethyl) | 0.54 | Strongly Electron Withdrawing | Repulsion/Weak Attraction |

| -CN (Cyano) | 0.66 | Strongly Electron Withdrawing | Repulsion/Weak Attraction |

Source: Data compiled from principles of physical organic chemistry. nih.govsdu.dk

This modulation of electronic density has direct chemical implications. For example, the reduced electron density in the pyridine ring of this compound makes it more susceptible to nucleophilic attack, a property that can be exploited in its synthesis or further functionalization. Understanding these electronic effects is paramount for predicting how a designed analog will interact with its target and for optimizing its pharmacological profile.

Analysis of Intermolecular Interactions in Supramolecular Assemblies

The supramolecular assembly of pyridine sulfonamides is governed by a network of non-covalent interactions, which dictate the crystal packing and ultimately influence the physicochemical properties of the solid state. The specific functional groups within this compound—namely the sulfonamide moiety (a hydrogen bond donor and acceptor), the pyridine ring (a hydrogen bond acceptor and potential π-system interactor), and the chloro-substituent (a potential halogen bond donor)—create a complex interplay of directional forces. Analysis of related structures reveals that hydrogen bonds, and to a significant extent halogen bonds, are the primary drivers in the formation of their supramolecular architectures. acs.orgnih.gov

Hydrogen Bonding Motifs

The sulfonamide group is a robust and predictable participant in hydrogen bonding. researchgate.netnih.gov The N-H group serves as a strong hydrogen bond donor, while the two sulfonyl oxygen atoms and the pyridine nitrogen atom act as competent acceptors. acs.orgnih.gov Studies on a range of aromatic and pyridine sulfonamides have identified several recurring hydrogen-bond patterns, or synthons, that guide their assembly. acs.orgnih.gov

The most prevalent interactions involve the sulfonamide N-H donor and the sulfonyl oxygen acceptors of neighboring molecules. nih.gov This interaction frequently leads to the formation of one-dimensional chains or dimeric motifs. acs.orgnih.gov For instance, the N–H···O=S interaction is a dominant feature in the crystal structures of many aromatic sulfonamides, often forming a chain with an eight-atom repeat unit. nih.govnih.gov In the case of pyridine sulfonamides, the pyridine nitrogen can also compete as a hydrogen bond acceptor, leading to N−H···N interactions that can result in corrugated sheets or more complex three-dimensional networks. lookchem.com

The presence of an intramolecular hydrogen bond between the sulfonamide N-H and the pyridine nitrogen can also occur, which in turn influences the intermolecular hydrogen-bonding potential of the sulfonyl oxygens. cam.ac.uk Electron-donating groups on the pyridine ring strengthen this intramolecular bond, which cooperatively increases the strength of intermolecular hydrogen bonds formed with the sulfonamide oxygen atoms. cam.ac.uk This cooperative effect highlights the nuanced interplay between different interactions within the molecule. cam.ac.uk

| Donor | Acceptor | Typical Synthon/Motif | Typical Distance (D···A, Å) | Reference Example |

|---|---|---|---|---|

| Sulfonamide N–H | Sulfonyl O | Chain or Dimer | 2.9 - 3.1 | N-methylbenzenesulphonamide mdpi.com |

| Sulfonamide N–H | Pyridine N | Discrete Dimers or Sheets | 2.8 - 3.0 | 3-Pyridinesulfonamide acs.orglookchem.com |

| Aromatic C–H | Sulfonyl O | Weak interactions supporting primary network | 3.2 - 3.5 | General Pyridine Sulfonamides lookchem.com |

Halogen Bonding and Other Interactions

The presence of a chlorine atom on the pyridine ring introduces the possibility of halogen bonding (XB), a directional non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile. mdpi.commdpi.com In the context of this compound, the chlorine atom can potentially interact with several Lewis basic sites on adjacent molecules, including the sulfonyl oxygens (Cl···O), the pyridine nitrogen (Cl···N), or the π-system of the pyridine ring (Cl···π). nih.gov

Recent studies on co-crystals of sulfonamides with halogen bond donors have revealed that while interactions with oxygen and nitrogen atoms are expected, Cl···π interactions can be surprisingly dominant in the crystal packing. nih.govmdpi.com In some sulfonamide co-crystals, halogen bonds to the π-system of an aromatic ring were found to be preferred over interactions with the sulfonyl oxygen or amide nitrogen atoms. nih.gov This preference can be attributed to the fact that the stronger hydrogen bond donors and acceptors (like the sulfonamide N-H and sulfonyl oxygens) may already be engaged in robust hydrogen bonding networks, leaving the π-system as an available and favorable site for the weaker halogen bond interaction. nih.govmdpi.com

The geometry of these interactions is a key indicator of their strength; halogen bonds tend to be highly directional, with the C–Cl···Acceptor angle approaching 180°. mdpi.com The distance between the chlorine and the acceptor atom is typically less than the sum of their van der Waals radii. mdpi.com The interplay between strong N–H···O hydrogen bonds and these more subtle Cl···π or Cl···O/N halogen bonds ultimately defines the three-dimensional supramolecular assembly.

| Donor Atom (from C-X) | Acceptor | Interaction Type | Significance in Supramolecular Assembly | Reference System |

|---|---|---|---|---|

| Cl | Sulfonyl O | Cl···O | Can contribute to linking primary hydrogen-bonded motifs. | Halogenated Sulfonamides nih.gov |

| Cl | Pyridine N | Cl···N | A potential competing interaction, though less common if N is a H-bond acceptor. | 2-Halopyridines mdpi.com |

| Cl | Pyridine π-system | Cl···π | Can dominate packing when stronger H-bond sites are saturated. nih.govmdpi.com | Chlorpropamide Co-crystals nih.govmdpi.com |

Future Research Directions in 6 Chloro N Methylpyridine 3 Sulfonamide Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of pyridine (B92270) sulfonamides exist, future research will likely focus on creating more efficient, sustainable, and versatile synthetic pathways. The classical approach often involves the reaction of a sulfonyl chloride with an amine. However, there is considerable room for innovation.

Key Future Research Areas:

Green Chemistry Approaches: Exploration of environmentally benign solvent systems, catalysts, and reaction conditions will be paramount. This includes the potential use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic methods that avoid stoichiometric reagents. scirp.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 6-chloro-N-methylpyridine-3-sulfonamide and its derivatives could lead to higher yields, improved purity, and safer handling of reactive intermediates.

Novel Cycloaddition Strategies: Merged cycloaddition/cycloreversion processes have proven to be a reliable method for constructing highly substituted pyridine rings. nih.gov Future work could explore tandem cycloaddition sequences using novel precursors to build the core pyridine sulfonamide scaffold in a highly controlled manner. nih.gov

C-H Activation: Direct functionalization of the pyridine ring through C-H activation represents a highly atom-economical approach. Research into late-stage C-H functionalization could provide rapid access to a library of derivatives from the parent this compound structure, bypassing the need for multi-step syntheses.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Approach (Typical) | Future Direction | Potential Advantages |

| Core Synthesis | Nucleophilic substitution on pre-functionalized pyridine ring | Tandem cycloaddition/cycloreversion reactions | High regioselectivity, access to complex substitution patterns |

| Process Technology | Batch synthesis | Continuous flow chemistry | Improved safety, scalability, and process control |

| Sustainability | Use of organic solvents, stoichiometric reagents | Microwave-assisted synthesis, green solvents, catalysis | Reduced energy consumption, less waste, improved environmental profile |

| Derivatization | Multi-step synthesis of precursors | Late-stage C-H functionalization | Increased efficiency, rapid library generation |

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the molecular structure, conformation, and dynamics of this compound is critical. While standard techniques like 1H and 13C NMR and IR spectroscopy are routinely used, advanced methods can provide unprecedented levels of detail, particularly in the solid state. scirp.orgscirp.orgnih.gov

Future research should leverage:

Solid-State NMR (SSNMR): SSNMR is a powerful non-destructive technique for characterizing crystalline and amorphous solids. europeanpharmaceuticalreview.com It can be used to study polymorphism, identify different crystalline forms, and monitor form conversions. europeanpharmaceuticalreview.comdur.ac.uk For this compound, 13C and 15N SSNMR could reveal detailed information about molecular packing, intermolecular interactions, and conformational differences between polymorphs. dur.ac.uktechnion.ac.il

Advanced Mass Spectrometry (MS): High-resolution MS techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) and tandem mass spectrometry (MS/MS), can provide highly accurate mass determination and detailed structural information through fragmentation analysis. nih.govchromatographyonline.com These methods are crucial for characterizing reaction products, identifying impurities, and studying gas-phase ion chemistry. nih.govnih.gov Ion mobility-mass spectrometry could further provide information on the shape and conformation of the molecule.

Multidimensional NMR Spectroscopy: In solution, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can be used to unambiguously assign all proton and carbon signals, elucidate complex connectivity, and determine through-space proximity of atoms, revealing the preferred solution-state conformation. researchgate.net 15N NMR can also be a valuable tool, as the chemical shifts of the pyridine and sulfonamide nitrogens are sensitive to the electronic environment and can be correlated with physicochemical properties. japsonline.com

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. Future work should focus on obtaining high-quality crystals of this compound and its derivatives (e.g., co-crystals) to unequivocally determine bond lengths, bond angles, and intermolecular interactions like hydrogen bonds that govern the crystal packing. nih.govresearchgate.net

| Technique | Information Gained | Research Application |

| Solid-State NMR | Polymorphism, molecular packing, intermolecular interactions | Characterization of solid forms, stability studies |